(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of organic compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives often involves the reaction of appropriate precursors under specific conditions . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by a benzene ring fused to a thiazole ring. The exact structure can vary depending on the specific substituents attached to the rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can vary widely depending on their specific structure. These properties can include factors such as solubility, stability, and reactivity .
Scientific Research Applications
Pesticidal Agents
Compounds with similar structures have been synthesized and evaluated as pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Organic Electronics
The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which is a part of the compound, is an electron deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, making it suitable for applications in organic electronics .
Semiconductors for Plastic Electronics
Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards these applications .
Antibacterial Activities
While not directly related to the compound , 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activities . This suggests potential for similar compounds to be used in antibacterial applications.
Cytotoxic Activities
Similarly, the aforementioned 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have also been evaluated for their cytotoxic activities . This could indicate potential for the compound to be used in cancer research or treatment.
Mechanism of Action
The mechanism of action of benzo[d]thiazol derivatives can vary depending on their specific structure and the biological system in which they are acting. For example, some derivatives have been found to show antidepressant activity, potentially via increasing the concentrations of serotonin and norepinephrine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S3/c1-2-9-22-13-8-7-11(28(19,24)25)10-15(13)27-18(22)21-16(23)17-20-12-5-3-4-6-14(12)26-17/h2-8,10H,1,9H2,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNYFARFGXXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide |
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